molecular formula C7H9NOS B12935297 (5-Cyclopropylthiazol-2-yl)methanol

(5-Cyclopropylthiazol-2-yl)methanol

Cat. No.: B12935297
M. Wt: 155.22 g/mol
InChI Key: HSSWIPLRDQRDDZ-UHFFFAOYSA-N
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Description

(5-Cyclopropylthiazol-2-yl)methanol is a heterocyclic compound featuring a thiazole core substituted with a cyclopropyl group at position 5 and a hydroxymethyl (-CH$_2$OH) group at position 2. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their versatility in medicinal chemistry and agrochemical applications. For example, the pyrazole analog (5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol (CAS: 1171921-06-4) shares substituent motifs but differs in heterocycle type and substitution patterns .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

(5-cyclopropyl-1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C7H9NOS/c9-4-7-8-3-6(10-7)5-1-2-5/h3,5,9H,1-2,4H2

InChI Key

HSSWIPLRDQRDDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(S2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylthiazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with α-haloketones to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The resulting thiazole intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylthiazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the C-2 position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: (5-Cyclopropylthiazol-2-yl)aldehyde or (5-Cyclopropylthiazol-2-yl)carboxylic acid.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

(5-Cyclopropylthiazol-2-yl)methanol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (5-Cyclopropylthiazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to molecular targets. The cyclopropyl group may enhance the compound’s stability and lipophilicity, affecting its distribution and metabolism.

Comparison with Similar Compounds

Heterocyclic Core

  • Thiazole : Contains one sulfur and one nitrogen atom in a five-membered aromatic ring. The sulfur atom contributes to electron-deficient characteristics, influencing electrophilic substitution reactivity .
  • Pyrazole : Features two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity and polarity compared to thiazoles .
  • Thiophene : A sulfur-containing aromatic ring without nitrogen, leading to distinct electronic properties and reactivity pathways (e.g., in compounds 7a and 7b from ) .

Substituent Arrangement

Compound Heterocycle Substituents
(5-Cyclopropylthiazol-2-yl)methanol Thiazole 5-Cyclopropyl, 2-CH$_2$OH
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol Pyrazole 5-Cyclopropyl, 2-CH$3$ , 3-CH$2$OH
Thiophene derivatives (7a, 7b) Thiophene 2,4-Diamino-3-cyano (7a); ethyl carboxylate (7b)

The cyclopropyl group in all compounds introduces steric strain and may enhance metabolic stability. The hydroxymethyl group in the thiazole and pyrazole analogs differs in position, affecting hydrogen-bonding interactions.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C$7$H${11}$NOS 157.23 Higher lipophilicity due to sulfur atom
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol C$8$H${12}$N$_2$O 152.20 Increased polarity from dual nitrogen atoms
  • Solubility : Pyrazole derivatives generally exhibit higher aqueous solubility than thiazoles due to enhanced polarity.
  • Stability : Thiazoles are less prone to oxidative degradation compared to thiophenes, which may explain their prevalence in pharmaceuticals .

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